molecular formula C21H28N2O3S B11643234 (4-tert-butylcyclohexyl) 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate

(4-tert-butylcyclohexyl) 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate

Cat. No.: B11643234
M. Wt: 388.5 g/mol
InChI Key: AXRGCFGEBBFZFY-UHFFFAOYSA-N
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Description

(4-tert-butylcyclohexyl) 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tert-butylcyclohexyl group attached to a benzothiazolylamino-oxobutanoate moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butylcyclohexyl) 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate typically involves multi-step organic reactionsThe final step involves the formation of the oxobutanoate ester linkage under controlled conditions, often using esterification reactions with appropriate catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-tert-butylcyclohexyl) 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

(4-tert-butylcyclohexyl) 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-tert-butylcyclohexyl) 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-tert-butylcyclohexyl) 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate include:

  • (4-tert-butylcyclohexyl) 4-(1,3-benzothiazol-2-ylamino)-4-oxopentanoate
  • (4-tert-butylcyclohexyl) 4-(1,3-benzothiazol-2-ylamino)-4-oxohexanoate

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties.

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate

InChI

InChI=1S/C21H28N2O3S/c1-21(2,3)14-8-10-15(11-9-14)26-19(25)13-12-18(24)23-20-22-16-6-4-5-7-17(16)27-20/h4-7,14-15H,8-13H2,1-3H3,(H,22,23,24)

InChI Key

AXRGCFGEBBFZFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)CCC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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